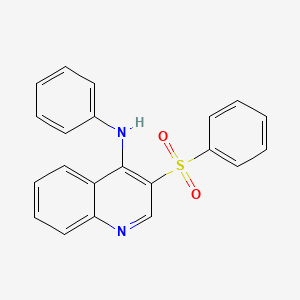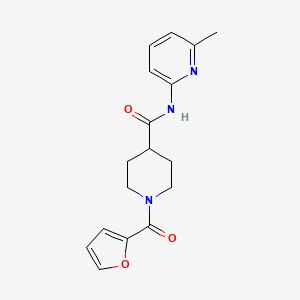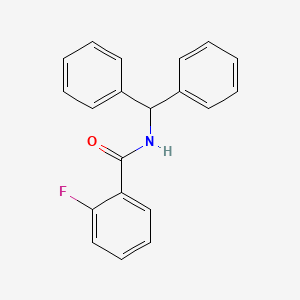![molecular formula C14H17N5O2 B11040006 1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040006.png)
1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex organic compound that belongs to the class of pyrimidopyrimidines. . The structure of this compound includes a pyrimidine ring fused with another pyrimidine ring, which is further substituted with a pyridylmethyl group.
Preparation Methods
The synthesis of 1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group, where nucleophiles such as halides or amines can replace the existing substituents.
Scientific Research Applications
1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, and various kinases, including RAF kinase and P38 protein kinase . These interactions can lead to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is a versatile solvent used in various organic reactions.
1,3-Dimethyl-2-imidazolidinone: Another solvent with similar properties but different structural features.
Tetramethylurea: A polar aprotic solvent used in organic synthesis.
Hexamethylphosphoramide: A high-boiling solvent with applications in nucleophilic substitution reactions.
The uniqueness of 1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE lies in its fused pyrimidopyrimidine structure and the presence of the pyridylmethyl group, which imparts specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H17N5O2 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
1,3-dimethyl-6-(pyridin-3-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N5O2/c1-17-12-11(13(20)18(2)14(17)21)8-19(9-16-12)7-10-4-3-5-15-6-10/h3-6,16H,7-9H2,1-2H3 |
InChI Key |
ACAWXHXLLZRHOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CN(CN2)CC3=CN=CC=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


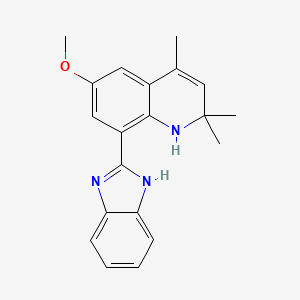
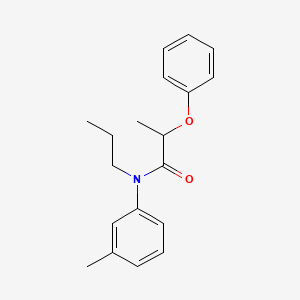
![1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone](/img/structure/B11039946.png)
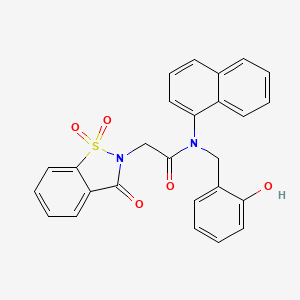
![4-(4-Nitrophenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine](/img/structure/B11039959.png)
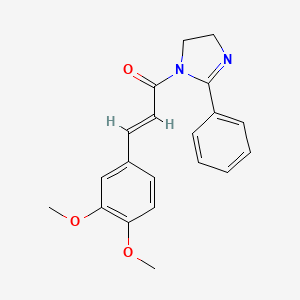
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11039965.png)
![(3-chloro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11039966.png)
![N'-[3-(dicyanomethylidene)-1,4-diazaspiro[4.5]dec-1-en-2-yl]-N,N-dimethylimidoformamide](/img/structure/B11039969.png)
![ethyl 5-{[4-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11039975.png)
![Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11039976.png)
